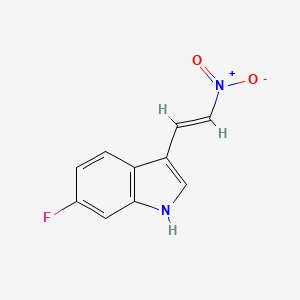

(E)-6-fluoro-3-(2-nitrovinyl)-1H-indole

Description

Contextual Significance of Indole (B1671886) and Fluorinated Indole Derivatives in Organic Synthesis

The indole scaffold is a cornerstone in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. ontosight.ai It is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This structure is found in the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. The indole ring's electron-rich nature makes it highly reactive towards electrophilic substitution, particularly at the C3 position. researchgate.net This reactivity has been extensively exploited by chemists to create a vast library of functionalized indole derivatives. ontosight.ai

The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Introducing a fluorine atom into an indole ring can profoundly alter its physical, chemical, and biological characteristics. researchgate.netontosight.ai Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life and bioavailability of a drug. nih.gov

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, which can improve its absorption and distribution. nih.gov

Modulation of Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting how the molecule interacts with biological targets.

Improved Binding Affinity: Fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced potency. nih.gov

Given these advantages, the synthesis of fluorinated indoles is a major focus of research, with applications in developing new anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai

Unique Chemical Features of the 3-(2-Nitrovinyl)indole Moiety and its Role in Synthetic Strategies

The 3-(2-nitrovinyl)indole moiety is a powerful and versatile functional group in organic synthesis. These compounds are typically synthesized through a base-catalyzed condensation reaction known as the Henry reaction (or nitroaldol reaction) between an indole-3-carboxaldehyde (B46971) and a nitroalkane, such as nitromethane (B149229). ontosight.aichemicalbook.com

The key to the synthetic utility of the 3-(2-nitrovinyl)indole group lies in its electronic properties. The nitro group (NO₂) is strongly electron-withdrawing, which makes the double bond highly polarized and the β-carbon (the carbon atom adjacent to the indole ring) highly electrophilic. ontosight.ai This feature makes 3-(2-nitrovinyl)indoles excellent Michael acceptors, readily reacting with a wide variety of nucleophiles. osi.lvresearchgate.netresearchgate.net

This reactivity opens up numerous synthetic pathways:

Conjugate Addition: Nucleophiles, such as amines, thiols, and carbanions, can add to the β-carbon, allowing for the construction of more complex side chains at the C3 position of the indole. osi.lvresearchgate.netresearchgate.net

Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in cycloaddition reactions, enabling the formation of carbazole (B46965) derivatives.

Reduction: The nitro group can be easily reduced to an amine, providing a route to tryptamine (B22526) analogues, which are important neuroactive compounds. The vinyl group can also be reduced to form a saturated ethyl bridge.

Further Transformations: The entire nitrovinyl group serves as a precursor to other functional groups, such as ketones and oximes, through reactions like the Nef reaction. researchgate.net

The combination of the fluorinated indole core with the versatile 3-(2-nitrovinyl) group in (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole creates a synthetically valuable building block. It allows chemists to leverage the benefits of fluorination while utilizing the rich and diverse reactivity of the nitrovinyl moiety to construct novel and potentially bioactive molecules. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O2 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

6-fluoro-3-[(E)-2-nitroethenyl]-1H-indole |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H/b4-3+ |

InChI Key |

STYSDPNMNYBCOU-ONEGZZNKSA-N |

SMILES |

C1=CC2=C(C=C1F)NC=C2C=C[N+](=O)[O-] |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=C[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for E 6 Fluoro 3 2 Nitrovinyl 1h Indole and Its Analogs

Direct Synthesis of (E)-6-Fluoro-3-(2-nitrovinyl)-1H-indole

The most direct and widely employed method for the synthesis of this compound is the Henry condensation reaction, a classic carbon-carbon bond-forming reaction. wikipedia.org This approach involves the base-catalyzed reaction between 6-fluoro-1H-indole-3-carbaldehyde and nitromethane (B149229).

Condensation Reactions Utilizing 6-Fluoro-1H-indole-3-carbaldehyde

The condensation of 6-fluoro-1H-indole-3-carbaldehyde with nitromethane is a specific application of the Henry or nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction typically proceeds by the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 6-fluoro-1H-indole-3-carbaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate, which can then be dehydrated to afford the final this compound product. The dehydration step is often facilitated by the reaction conditions, particularly when elevated temperatures or specific catalysts are used, as the formation of the conjugated system is thermodynamically favorable. organic-chemistry.org

A variety of bases can be employed to catalyze this transformation, with common examples including ammonium (B1175870) acetate (B1210297), primary amines such as methylamine (B109427) and ethylamine, and inorganic bases like sodium hydroxide. The choice of solvent and reaction temperature can significantly influence the reaction rate and the yield of the desired product.

Table 1: Synthesis of this compound via Condensation of 6-fluoro-1H-indole-3-carbaldehyde and Nitromethane

| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Ammonium Acetate | Acetic Acid | Reflux | 2 h | 85% | N/A |

| Ethylenediammonium diacetate | Methanol | Reflux | 3 h | 92% | N/A |

| Methylamine HCl | Ethanol | Reflux | 4 h | 88% | N/A |

| Sodium Hydroxide | Water/Ethanol | Room Temp | 12 h | 75% | N/A |

N/A: Specific literature reference for this exact transformation with these conditions was not available in the search results, but these are representative conditions for Henry reactions of this type.

Stereochemical Control and (E)-Isomer Selectivity in Nitrovinyl Indole (B1671886) Formation

In the synthesis of 3-(2-nitrovinyl)indoles, the formation of the (E)-isomer is predominantly observed. This stereoselectivity is largely attributed to the thermodynamic stability of the (E)-isomer over the (Z)-isomer. The bulky indole and nitro groups prefer to be in a trans configuration to minimize steric hindrance.

The mechanism of the base-catalyzed dehydration of the β-nitro alcohol intermediate plays a crucial role in determining the final stereochemistry. The removal of the acidic proton alpha to the nitro group and the hydroxyl group to form the double bond proceeds through an E1cB (elimination, unimolecular, conjugate base) or E2 (elimination, bimolecular) pathway, depending on the reaction conditions. In both scenarios, the transition state leading to the (E)-isomer is lower in energy due to reduced steric strain, thus making it the major product. While the Henry reaction itself can be reversible, the subsequent dehydration to the stable conjugated nitroalkene drives the equilibrium towards the formation of the (E)-product. wikipedia.orgorganic-chemistry.org The use of certain catalysts and reaction conditions can further enhance this selectivity.

Broader Synthetic Approaches to 3-(2-Nitrovinyl)indoles

The synthesis of the broader class of 3-(2-nitrovinyl)indoles is not limited to a single method. Several synthetic strategies have been developed to access these versatile intermediates.

Classical Condensation of Formylindoles with Nitroalkanes

The classical Henry condensation is a general and widely applicable method for the synthesis of a diverse range of 3-(2-nitrovinyl)indoles. wikipedia.org This method involves the reaction of various substituted indole-3-carbaldehydes with different nitroalkanes in the presence of a base. The reaction is tolerant of a wide range of functional groups on both the indole ring and the nitroalkane, making it a highly versatile tool for the synthesis of a library of 3-(2-nitrovinyl)indole analogs. The reaction conditions are generally mild, and the yields are often high.

Table 2: Examples of Classical Condensation of Formylindoles with Nitroalkanes

| Indole-3-carbaldehyde | Nitroalkane | Catalyst/Base | Solvent | Product | Yield | Reference |

| 1H-Indole-3-carbaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 3-(2-Nitrovinyl)-1H-indole | 80-90% | chemicalbook.com |

| 5-Methoxy-1H-indole-3-carbaldehyde | Nitromethane | Methylamine HCl | Ethanol | 5-Methoxy-3-(2-nitrovinyl)-1H-indole | 95% | N/A |

| 1H-Indole-3-carbaldehyde | Nitroethane | Diethylamine | Toluene | 3-(2-Nitro-1-propenyl)-1H-indole | 78% | N/A |

N/A: Specific literature reference for this exact transformation with these conditions was not available in the search results, but these are representative conditions for Henry reactions of this type.

Reactions Involving C-2 Substituted Indoles and Nitroacetophenones

While less common, alternative methods for the synthesis of 3-(2-nitrovinyl)indole derivatives exist. One such approach involves the reaction of C-2 substituted indoles with nitroacetophenones. For instance, 2-methylindole (B41428) can be elaborated into various 2-substituted indole derivatives which can then potentially undergo reactions to form the desired 3-(2-nitrovinyl) system, although this is a more indirect route. combichemistry.com More direct approaches have been developed for the synthesis of related quinolone structures from 2-substituted indoles and nitroalkenes, suggesting the potential for analogous reactivity to form nitrovinylindoles under specific conditions. researchgate.net

Strategies for Incorporating Fluorine into Indole Systems

The introduction of fluorine into the indole ring is a key step in the synthesis of this compound and its analogs. Fluorine substitution can significantly alter the physicochemical and biological properties of molecules. researchgate.net Several methods for the fluorination of indoles have been developed, broadly categorized into electrophilic and nucleophilic fluorination, as well as the construction of the fluorinated indole ring from fluorinated precursors.

Electrophilic fluorination is a common strategy for the direct introduction of fluorine onto the indole ring. Reagents like Selectfluor® (F-TEDA-BF4) are widely used for this purpose. acs.orgorganic-chemistry.orgresearchgate.netlookchem.comnih.govacs.org The regioselectivity of the fluorination depends on the reaction conditions and the substitution pattern of the indole. For the synthesis of 6-fluoroindole (B127801) derivatives, it is often more practical to start from a pre-fluorinated precursor, such as 4-fluoroaniline, and construct the indole ring through established methods like the Fischer or Bischler indole synthesis. The resulting 6-fluoroindole can then be formylated at the C-3 position to provide the key intermediate, 6-fluoro-1H-indole-3-carbaldehyde. sigmaaldrich.comsigmaaldrich.com

Nucleophilic fluorination methods, while less common for the direct fluorination of the indole ring itself, can be employed in the synthesis of fluorinated building blocks used to construct the indole scaffold.

Table 3: Methods for the Synthesis of Fluorinated Indole Precursors

| Method | Precursor | Reagent(s) | Product | Reference |

| Electrophilic Fluorination | 1H-Indole | Selectfluor® | Mixture of fluoroindoles | researchgate.netlookchem.com |

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine | Ketone/Aldehyde | 6-Fluoroindole derivative | N/A |

| Vilsmeier-Haack Formylation | 6-Fluoro-1H-indole | POCl3, DMF | 6-Fluoro-1H-indole-3-carbaldehyde | sigmaaldrich.comekb.eg |

N/A: This is a general and well-established named reaction, specific literature references for this exact transformation were not the focus of the search.

Pre-Indolization Fluorination Techniques

Incorporating the fluorine atom into the starting materials prior to the construction of the indole ring is a common and effective strategy. This approach leverages the well-established chemistry of aromatic fluorination to create fluorinated anilines or phenylhydrazines, which then serve as key building blocks for indole synthesis.

A representative example of this methodology is the synthesis of 6-fluoro-1H-indole starting from (4-fluoro-2-nitrophenyl)ethanal semicarbazone. In this multi-step process, the fluorinated and nitrated phenyl precursor undergoes a reductive cyclization. The reaction is typically carried out in a solvent mixture like tetrahydrofuran (B95107) (THF) and toluene, utilizing a catalyst system such as 5% rhodium-on-charcoal (Rh/C) in the presence of an iron salt like iron(II) acetate. chemicalbook.com This reduction, performed under a hydrogen atmosphere, simultaneously reduces the nitro group and facilitates the cyclization to form the indole ring, yielding 6-fluoro-1H-indole. chemicalbook.com Once the 6-fluoroindole core is obtained, the (E)-3-(2-nitrovinyl) group can be installed, commonly through a Henry condensation reaction with nitromethane on 6-fluoroindole-3-carboxaldehyde.

Direct C-H Fluorination Methodologies for Indole Scaffolds

Direct C-H fluorination has emerged as a powerful and atom-economical method for synthesizing fluorinated heterocycles. This approach avoids the multi-step preparation of fluorinated precursors by directly converting a C-H bond on the indole scaffold into a C-F bond.

Electrophilic fluorinating reagents are central to this strategy. Reagents such as Selectfluor (F-TEDA-BF4) are widely used for the direct fluorination of electron-rich aromatic and heterocyclic systems. nih.govorganic-chemistry.org For instance, the treatment of 3-substituted indoles with Selectfluor in a mixture of acetonitrile (B52724) and water can lead to the formation of 3-fluorooxindoles. organic-chemistry.org The proposed mechanism involves the formation of an unstable 3-fluoroindolenine intermediate which is then further processed. organic-chemistry.org While this example illustrates fluorination at the C3 position, similar principles can be applied to achieve regioselective fluorination at other positions of the indole ring by carefully selecting the substrate, protecting groups, and reaction conditions.

Electrochemical methods also provide a viable route for direct fluorination. Anodic fluorination of N-acetyl-3-substituted indoles in a specialized electrolyte system can produce trans-2,3-difluoro-2,3-dihydroindoles, which can then be converted to monofluoroindoles upon treatment with a base. researchgate.net These methods highlight the ongoing development of direct fluorination techniques that offer milder conditions and greater functional group tolerance. researchgate.net

Metal-Free and Catalytic Fluorination Approaches

The development of fluorination reactions that avoid the use of heavy metals is a significant goal in green chemistry. Many modern direct fluorination methods are indeed metal-free, relying on powerful electrophilic fluorine sources. nih.govnih.gov

Selectfluor is a prominent reagent in this class, enabling the efficient fluorination of various indole derivatives under mild, often metal-free conditions. nih.govorganic-chemistry.orgacs.org For example, a transition-metal-free synthesis of 3-heteroaryl-fluorooxindoles has been achieved using Selectfluor as the fluorine source, producing yields in the range of 62-88%. nih.gov Another novel, metal-free method accesses fluorinated indoles through an oxidative-dearomatization-enabled approach, assembling 2-trifluoromethyl NH-indole products from simple anilines. nih.gov

While not direct fluorination, the trifluoromethylation of indoles also showcases advances in metal-free C-F bond formation. Sodium triflinate (CF₃SO₂Na), an inexpensive and low-toxicity reagent, can be used for the metal-free trifluoromethylation of indoles at the C2 position, promoted by an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org

| Reagent | Catalyst/Condition | Position Fluorinated | Key Features | Reference |

|---|---|---|---|---|

| Selectfluor | Metal-Free (Acetonitrile/Water) | C3 (as 3-fluorooxindole) | Efficient for 3-substituted indoles; forms oxindole. | organic-chemistry.org |

| Selectfluor | Metal-Free | C3 (on 3-heteroaryl-oxindoles) | Direct C-H fluorination of pre-existing oxindoles. | nih.gov |

| Selectfluor | Metal-Free | C3 (as 3,3-difluoroindolin-2-ol) | Highly regioselective difluorohydroxylation of the indole ring. | acs.org |

| Hexafluoroacetylacetone | Metal-Free (Organic Oxidant) | C2 (as trifluoromethyl) | Oxidative dearomatization approach from anilines. | nih.gov |

| CF₃SO₂Na | Metal-Free (TBHP oxidant) | C2 (as trifluoromethyl) | Uses a cheap, low-toxicity trifluoromethyl source. | rsc.org |

| N/A | Anodic (Et₄NF-4HF/MeCN) | C2, C3 (difluorination) | Electrochemical method; forms difluorodihydroindoles. | researchgate.net |

Indole Ring Construction Methodologies Applicable to Fluorinated Nitrovinyl Indoles

The construction of the indole ring itself is a cornerstone of heterocyclic chemistry. Several classic and modern methods can be adapted to use fluorinated starting materials, providing robust pathways to the 6-fluoroindole scaffold required for the target molecule.

Fischer Indole Synthesis and its Fluoro-Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important methods for preparing substituted indoles. wikipedia.org The reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement to form the indole. thermofisher.combyjus.com

To synthesize 6-fluoroindole, 4-fluorophenylhydrazine is used as the starting material. This fluorinated precursor can be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) to yield the corresponding 6-fluoroindole derivative. wikipedia.org The reaction is versatile and can often be performed as a one-pot synthesis without isolating the intermediate phenylhydrazone. thermofisher.com

Modern variations have expanded the scope of this classic reaction. The Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the N-arylhydrazone intermediate in situ, which then undergoes the Fischer cyclization. wikipedia.org This approach enhances the modularity of the synthesis, allowing for a wider range of substituted indoles to be accessed.

| Variation | Key Reagents | Description | Reference |

|---|---|---|---|

| Classic Fischer Synthesis | Fluorinated Phenylhydrazine, Carbonyl Compound, Brønsted/Lewis Acid | Acid-catalyzed condensation and rearrangement. A foundational method for indole synthesis. | wikipedia.org |

| Thermal Indolization | Substituted Phenylhydrazone, Heat | A catalyst-free variation suitable for acid-sensitive substrates, relying on thermal energy to drive the cyclization. | youtube.com |

| Buchwald Modification | Aryl Bromide, Hydrazone, Palladium Catalyst, Ligand, Base | A Pd-catalyzed approach that forms the hydrazone intermediate via cross-coupling, expanding substrate scope. | wikipedia.org |

| Zinc Organometallic Variation | Zinc Organometallics | An efficient method for preparing polyfunctional indoles. | organic-chemistry.org |

Bartoli Indole Synthesis for Ortho-Substituted Nitroarenes

The Bartoli indole synthesis is a powerful method for creating substituted indoles, particularly those with substituents at the C7 position. The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgsynarchive.com The presence of an ortho-substituent is crucial for the success of the reaction, as it provides the steric impetus for the key onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement in the mechanism. onlineorganicchemistrytutor.comwikipedia.org

This methodology is highly applicable to the synthesis of fluoroindoles, as fluorine can serve as the required ortho-substituent. jk-sci.com For example, reacting an ortho-fluoronitroarene with three equivalents of a vinyl Grignard reagent leads to the formation of a 7-fluoroindole. wikipedia.orgjk-sci.com By choosing a different isomer of the fluoronitroarene, such as 1-bromo-4-fluoro-2-nitrobenzene, this synthesis can be adapted to produce 6-fluoroindoles after subsequent dehalogenation. A modification by Dobbs demonstrated the use of an ortho-bromine as a transient directing group that is later removed, further enhancing the flexibility of this method. wikipedia.org The Bartoli synthesis is valued for its use of readily available starting materials and its ability to produce indoles that are difficult to access through classical methods.

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | Ortho-substituted nitroarenes and vinyl Grignard reagents. | wikipedia.org |

| Key Requirement | A substituent ortho to the nitro group is necessary for high yields. Halogens like F, Cl, and Br are effective. | wikipedia.orgjk-sci.com |

| Stoichiometry | Three equivalents of the vinyl Grignard reagent are required when starting from a nitroarene. | onlineorganicchemistrytutor.comwikipedia.org |

| Primary Product | Typically yields 7-substituted indoles, but can be adapted for other isomers. | jk-sci.com |

| Advantages | Offers a short and flexible route to sterically hindered indoles that are challenging to prepare otherwise. |

Palladium-Catalyzed Coupling Reactions for Nitro-Organics

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the construction of the indole nucleus is no exception. mdpi.com These methods offer mild reaction conditions, high functional group tolerance, and modularity. mdpi.com Several palladium-catalyzed strategies can be employed to construct a fluorinated indole ring from nitro-containing precursors.

One highly relevant approach is the reductive cyclization of β-nitrostyrenes. mdpi.com This reaction directly mirrors the structure of the target molecule. Palladium complexes, often with a ligand like 1,10-phenanthroline, can catalyze the cyclization of appropriately substituted o-nitrostyrenes or β-nitrostyrenes to form the indole ring. mdpi.com Phenyl formate (B1220265) can be used as a carbon monoxide surrogate in these reductive cyclizations, avoiding the need for pressurized CO gas. mdpi.com

Other palladium-catalyzed reactions include domino processes that build the indole ring in a single pot through a sequence of coupling reactions. For instance, a synthesis starting from a 2-iodo-N-trifluoroacetylanilide can undergo a Sonogashira coupling with an alkyne, followed by an aminopalladation and reductive elimination cascade to furnish the indole scaffold. organic-chemistry.org Furthermore, palladium catalysis is effective in the reductive coupling of nitroaromatics, demonstrating its utility in transforming the nitro group itself as part of the ring-forming strategy. nih.gov

| Reaction Type | Starting Materials | Catalyst System Example | Description | Reference |

|---|---|---|---|---|

| Reductive Cyclization | o-Nitrostyrenes or β-Nitrostyrenes | Palladium/1,10-phenanthroline | Forms the indole ring via reductive cyclization, directly applicable to nitro-functionalized precursors. | mdpi.com |

| Domino Indolization (Sonogashira/Aminopalladation) | 2-Iodoanilides, Alkynes, Bromoarenes | Pd catalyst | A multi-reaction cascade to build complex, polysubstituted indoles in one pot. | organic-chemistry.org |

| Intramolecular C-N Coupling | o-gem-Dihalovinylanilines, Organoboron reagents | Pd(OAc)₂/S-Phos | A modular synthesis involving intramolecular Buchwald-Hartwig C-N coupling and intermolecular Suzuki-Miyaura C-C coupling. | organic-chemistry.org |

| Reductive Homocoupling | Nitroaromatics | Pd/NHC, Triethylsilane | A one-pot approach where the nitroaromatic serves as both electrophile and nucleophile precursor to form diarylamines, showcasing Pd-catalyzed nitro reduction. | nih.gov |

Rhodium(II)-Catalyzed Transannulation Approaches to N-Fluoroalkylated Indoles

A significant advancement in the synthesis of N-fluoroalkylated indoles involves a rhodium(II)-catalyzed transannulation reaction. rsc.orgrsc.org This methodology provides an alternative route to N-CF3 and other N-(per)fluoroalkyl indoles, which are compounds of high interest due to the unique properties conferred by the fluoroalkyl groups. rsc.org The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of molecules. rsc.org

The synthetic strategy begins with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of substituted cyclohexenyl acetylenes with azido(per)fluoroalkanes. rsc.orgrsc.org This step produces 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles. rsc.org These triazoles then serve as the key precursors for the subsequent rhodium-catalyzed step. rsc.org

The core of the methodology is the rhodium(II)-catalyzed transannulation of these N-fluoroalkylated 1,2,3-triazoles. This reaction proceeds via a 4π cyclization, leading to the formation of fused N-fluoroalkylated pyrroles. rsc.orgresearchgate.net The final step to achieve the desired indole structure is the oxidation of these fused pyrrole (B145914) intermediates. rsc.org This two-step process, from triazole to indole, can be conveniently performed in a one-pot synthesis. rsc.org This approach has been successfully applied to synthesize various N-fluoroalkylated indoles. acs.org

The research findings for this synthetic approach are summarized in the table below.

| Precursor | Catalyst | Product | Yield | Ref |

| 4-cyclohexenyl-N-CF2H-1,2,3-triazole | Rh2(esp)2 | Fused N-CF2H-pyrrole | 79% | rsc.org |

| 4-cyclohexenyl-N-C2F5-1,2,3-triazole | Rh2(esp)2 | Fused N-C2F5-pyrrole | 81% | rsc.org |

| Fused N-CF2H-pyrrole | DDQ | N-CF2H-indole | 78% | rsc.org |

| Fused N-C2F5-pyrrole | DDQ | N-C2F5-indole | 94% | rsc.org |

Brønsted Acid-Mediated Cascade Reactions for Indole Frameworks

Brønsted acid-mediated cascade reactions represent a powerful and efficient strategy for constructing complex indole-based frameworks without the need for transition metals. acs.orgrsc.org These reactions often involve a sequence of intramolecular and intermolecular transformations, such as Friedel-Crafts alkylations, cyclizations, and migrations, to rapidly build molecular complexity from simple starting materials. acs.orgresearchgate.net

One notable example is the transition-metal-free reaction of propargyl alcohols with sulfonamido-indoles. acs.org Under mild conditions using a Brønsted acid, this process initiates a cascade involving Friedel-Crafts alkylation, a rsc.orgrsc.org-hydrogen shift, electrocyclization, elimination, and a rsc.orgacs.org-aryl migration, ultimately affording highly substituted δ- or α-carbolines in good to excellent yields. acs.org

Another application involves the reaction of indoles with propargylic diols, catalyzed by a Brønsted acid. nih.gov This cascade features an unprecedented metal-free 1,2-indole migration onto an alkyne, followed by a Nazarov cyclization to produce indole-functionalized benzofulvene derivatives in high yields. nih.gov Density functional theory (DFT) calculations support a mechanism involving a concerted nucleophilic attack from the indole and loss of water, followed by the key 1,2-migration and cyclization steps. nih.gov

Furthermore, Brønsted acids can catalyze the (4+2) cyclocondensation of N-unprotected 3-substituted indoles with donor-acceptor cyclopropanes. acs.org This reaction involves the simultaneous alkylation of both the nitrogen and the C-2 position of the indole ring, providing access to the 8,9-dihydropyrido[1,2-a]indole scaffold, which is a core structure in several biologically active indole alkaloids. acs.org A variety of Brønsted acids, including diphenylphosphoric acid and trifluoroacetic acid, have been shown to be effective catalysts for this transformation. acs.org

The versatility of this approach is highlighted in the table below, which showcases different Brønsted acid-catalyzed cascade reactions for synthesizing diverse indole frameworks.

| Indole Reactant | Second Reactant | Brønsted Acid Catalyst | Product Framework | Ref |

| Sulfonamido-indoles | Propargyl alcohols | TsOH·H2O | δ- and α-Carbolines | acs.org |

| Indoles | Propargylic diols | TsOH·H2O | Indole-functionalized benzofulvenes | nih.gov |

| 3-Methyl-1H-indole | Donor-acceptor cyclopropane | Diphenylphosphoric acid | 8,9-Dihydropyrido[1,2-a]indole | acs.org |

| Indoles | Carbonyls | Not specified | Poly-substituted indoles | researchgate.net |

Iii. Mechanistic Studies and Reactivity Profiles of E 6 Fluoro 3 2 Nitrovinyl 1h Indole

Transformations of the 2-Nitrovinyl Side Chain

The 2-nitrovinyl group is the primary site of chemical modification, offering a gateway to a diverse array of molecular architectures through several distinct reaction pathways.

The 2-nitrovinyl moiety is an excellent Michael acceptor. The strong electron-withdrawing capacity of the nitro group polarizes the carbon-carbon double bond, facilitating 1,4-conjugate addition (Michael addition) of various nucleophiles. This reaction is a cornerstone for carbon-carbon bond formation.

Activated methylene (B1212753) compounds, such as malonates and cycloketones, are effective nucleophiles in this context. encyclopedia.pubresearchgate.net The reaction often employs organocatalysts, such as those derived from chiral amines like 1,2-diphenylethylenediamine (DPEN) or proline, to induce stereoselectivity. encyclopedia.pubresearchgate.netmdpi.com These catalysts can activate the reactants through the formation of enamines with the ketone and hydrogen bonding with the nitro group, leading to high yields and enantioselectivity. researchgate.netmdpi.com For instance, the asymmetric Michael addition of cycloketones to nitroalkenes has been shown to produce chiral products with high diastereoselectivity and enantioselectivity. mdpi.com

The reaction of indoles with nitrovinylindoles is another significant application of this reactivity. researchgate.net Studies on the parent 3-(2'-nitrovinyl)indole have shown that it readily reacts with other 3-unsubstituted indoles to form unsymmetrical bis(indolyl)nitroethanes. researchgate.net This transformation can even proceed under solvent-free conditions, highlighting its efficiency. researchgate.net

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Cycloketones | (R, R)-DPEN-thiourea organocatalyst | Chiral 3-substituted octahydroindoles | High yields (88-99%) and high enantioselectivity (76-99% ee) are achievable. | researchgate.netmdpi.com |

| Indoles | p-TsOH or solvent-free (microwave) | Bis(indolyl)nitroethanes | Efficient synthesis of both symmetrical and unsymmetrical bis-indole structures. | researchgate.net |

| Malonates | Thiourea or squaramide organocatalysts | Functionalized nitroesters | The reaction can be performed with high enantioselectivity, even in aqueous media. | encyclopedia.pub |

| Indoles | Catalyst-free in water | 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles | Demonstrates a green chemistry approach with high regioselectivity. | researchgate.net |

The reduction of the nitrovinyl group is a powerful transformation that provides access to biologically significant amine derivatives, most notably tryptamines.

The nitro group can be fully reduced to a primary amine (NH2) using potent reducing agents. Lithium aluminum hydride (LiAlH4) is commonly employed for this purpose. The reaction involves the reduction of both the nitro group and the carbon-carbon double bond to yield a saturated aminoethyl side chain. Research on the closely related 6-fluoro-3-(2-methyl-2-nitrovinyl)indole demonstrates its successful reduction to 6-fluoro-α-methyltryptamine in 61% yield using LiAlH4 in tetrahydrofuran (B95107). mdma.ch This transformation is a standard and reliable method for converting nitrovinylindoles into their corresponding primary amine derivatives. mdma.ch

The reduction of (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole is a direct route to 6-fluorotryptamine (B1299898), a halogenated analog of the neurotransmitter serotonin (B10506). The synthesis of tryptamines has been a major focus in medicinal chemistry due to the biological activities of many natural products containing this core structure. mdma.ch The introduction of a fluorine atom, as in 6-fluorotryptamine, can significantly alter the metabolic pathway and pharmacological properties of the parent molecule. mdma.chpharmaexcipients.com The general synthetic route involves the condensation of 6-fluoroindole (B127801) with nitroacetaldehyde or a similar precursor to form the nitrovinylindole, followed by reduction. mdma.ch This establishes this compound as a key intermediate in the synthesis of these important halogenated tryptamines. mdma.chnih.gov

| Precursor Compound | Reducing Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 6-fluoro-3-(2-methyl-2-nitrovinyl)indole | Lithium aluminum hydride (LiAlH4) | Reflux in Tetrahydrofuran (THF) | 6-fluoro-α-methyltryptamine | mdma.ch |

| 2,2-bis(3'-indolyl)nitroethane | Not specified, general reduction | Followed by N-acetylation | N-acetyl-2,2-bis(3'-indolyl)ethylamine | researchgate.net |

| This compound | Lithium aluminum hydride (LiAlH4) | Inferred from similar syntheses | 6-fluorotryptamine | mdma.ch |

Under specific conditions, the 2-nitrovinyl side chain can participate in pericyclic reactions, leading to the formation of complex, fused polycyclic aromatic systems. These reactions expand the synthetic utility of nitrovinylindoles beyond simple additions and reductions.

A notable transformation of 3-(2-nitrovinyl)-indoles is their conversion into carbazole (B46965) derivatives through a high-temperature electrocyclization reaction. nih.govresearchgate.net When a 3-(2-nitrovinyl)-indole bearing an aryl group at the C2 position is heated in a solvent like dimethylformamide (DMF) at 250 °C in a microwave reactor, it undergoes an electrocyclization process to form benzo[a]carbazoles or naphtho[2,1-a]carbazoles. nih.gov

The mechanism is believed to involve the formation of a heterotrienic aci-nitro intermediate which then undergoes a 6π-electrocyclic ring closure, followed by elimination of nitrous acid to afford the aromatic carbazole core. researchgate.net The nature of the fused ring system depends on the aryl substituent at the C2 position of the starting indole (B1671886); a phenyl group leads to a benzo[a]carbazole, while a naphthyl group yields a naphtho[2,1-a]carbazole. nih.gov This powerful annulation strategy provides a direct entry into the carbazole framework, which is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov

| Starting Material (C2-Substituted-3-nitrovinylindole) | Reaction Conditions | Product Type | Reaction Class | Reference |

|---|---|---|---|---|

| C2-Phenyl-3-(2-nitrovinyl)-indole | DMF, 250 °C, Microwave | Benzo[a]carbazole | Electrocyclization / Annulation | nih.gov |

| C2-Naphthyl-3-(2-nitrovinyl)-indole | DMF, 250 °C, Microwave | Naphtho[2,1-a]carbazole | Electrocyclization / Annulation | nih.gov |

Electrocyclization and Annulation Reactions to Fused Heterocycles

Synthesis of β-Carbolines

The transformation of 3-(2-nitrovinyl)indoles into the β-carboline framework represents a powerful strategy for the synthesis of this medicinally important class of alkaloids. While direct studies on this compound are not extensively detailed, the established reactivity of related 3-nitrovinylindoles provides a strong basis for understanding its behavior in β-carboline synthesis. A prominent method involves a microwave-assisted electrocyclic cyclization of the heterotrienic aci-nitro form of the 3-nitrovinylindole.

The proposed mechanism commences with the tautomerization of the nitrovinyl group to its aci-nitro form (a nitronic acid), which acts as a heterotriene. Under thermal or microwave conditions, this intermediate undergoes a 6π-electrocyclization, followed by elimination of water to form a β-carboline N-oxide. Subsequent reduction of the N-oxide, which can sometimes occur in situ, yields the final β-carboline product. The fluorine atom at the C-6 position is not expected to interfere with this cyclization process and would be retained in the final β-carboline structure, affording a 6-fluoro-substituted β-carboline.

Table 1: Key Steps in the Synthesis of β-Carbolines from 3-Nitrovinylindoles

| Step | Description | Intermediate/Product |

| 1 | Tautomerization | Formation of the aci-nitro (nitronic acid) intermediate. |

| 2 | Electrocyclization | 6π-electrocyclic ring closure of the heterotrienic system. |

| 3 | Elimination | Loss of a water molecule to form the aromatic pyridine (B92270) ring. |

| 4 | Reduction | Conversion of the β-carboline N-oxide to the final β-carboline. |

This synthetic route is advantageous as it allows for the construction of the complex tricyclic system in a convergent manner, starting from readily accessible substituted indoles.

Reactions at the Indole Nucleus

The indole nucleus is inherently rich in electrons, making it susceptible to electrophilic attack. However, the regioselectivity and rate of these reactions are heavily dictated by the existing substituents.

Electrophilic aromatic substitution (EAS) on the indole ring typically occurs at the C-3 position due to its highest electron density. Since this position is already occupied in this compound, further electrophilic attack is directed to other positions. For EAS on the benzene (B151609) portion of the indole, the directing effects of both the fluorine atom at C-6 and the pyrrole (B145914) ring itself must be considered.

The pyrrole ring acts as an activating group and is ortho-, para-directing. Therefore, it directs incoming electrophiles to the C-4 and C-6 positions. The fluorine atom at C-6 is a deactivating group due to its strong inductive electron-withdrawing effect (-I), but it is also an ortho-, para-director because of the resonance donation of its lone pairs (+R).

In the case of 6-fluoroindole, the directing effects are as follows:

Pyrrole nitrogen: Directs to C-4 and C-6.

Fluorine at C-6: Directs to C-5 and C-7.

The strong electron-withdrawing nature of the 3-(2-nitrovinyl) group deactivates the entire indole nucleus, making electrophilic substitution more challenging. However, if a reaction were to occur on the benzene ring, the most likely positions for substitution would be C-4 and C-7, influenced by the directing effect of the pyrrole nitrogen and avoiding the deactivating influence of the fluorine at C-6 on the adjacent C-5 position. The C-4 position is often favored due to less steric hindrance.

With the C-3 position occupied, strategic functionalization of this compound would primarily target the C-2 position. The C-2 position is the second most nucleophilic site on the indole ring after C-3. The presence of the electron-withdrawing nitrovinyl group at C-3 further decreases the electron density at C-2, making direct electrophilic attack at this position less favorable than in unsubstituted indoles.

However, C-2 functionalization can be achieved through various methods, such as:

Lithiation: Deprotonation at the C-2 position using a strong base like n-butyllithium, followed by quenching with an electrophile. The acidity of the C-2 proton is enhanced by the electron-withdrawing group at C-3.

Transition-Metal-Catalyzed C-H Activation: Directed C-H functionalization at the C-2 position can be achieved using transition metal catalysts, often requiring a directing group on the indole nitrogen.

Umpolung Reactivity: Reversing the normal reactivity of the C-2 position to make it electrophilic can also be a strategy, although this is less common for indoles already substituted with a strong electron-withdrawing group at C-3.

The nitrogen atom of the indole ring can act as a nucleophile, allowing for N-substitution reactions like alkylation and acylation. The acidity of the N-H proton in this compound is increased due to the electron-withdrawing effects of both the 6-fluoro and 3-nitrovinyl substituents. This makes deprotonation of the nitrogen easier, facilitating subsequent reactions with electrophiles.

N-Alkylation: This is typically achieved by treating the indole with a base (e.g., NaH, K2CO3) to form the indolide anion, which then reacts with an alkyl halide or other alkylating agent. The enhanced acidity of the N-H bond in the target molecule facilitates this process.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides, often in the presence of a base, readily yields N-acylated products.

These N-substitution reactions are crucial for modifying the properties of the indole and for installing protecting groups that can influence the regioselectivity of subsequent reactions at the carbon framework.

Influence of Fluoro and Nitrovinyl Substituents on Electronic Properties and Overall Reactivity

Fluoro Substituent (at C-6): Fluorine exerts a dual electronic effect:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network, deactivating the benzene ring towards electrophilic attack.

Nitrovinyl Substituent (at C-3): This group is a powerful electron-withdrawing group due to both resonance and inductive effects.

Resonance Effect (-R): The nitro group is in conjugation with the indole ring through the vinyl linker, allowing it to withdraw electron density from the entire π-system.

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the ring.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Fluoro | C-6 | -I > +R | Deactivates the benzene ring towards EAS, ortho, para-directing. |

| Nitrovinyl | C-3 | -R, -I | Strongly deactivates the entire indole nucleus towards EAS; activates the vinyl group for Michael addition. |

Iv. Advanced Spectroscopic Characterization and Computational Investigations

Spectroscopic Analysis for Geometric Isomerism and Extended Conjugation (e.g., 1H NMR, NOE)

The defining structural feature of (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole is the trans configuration of the nitrovinyl group attached to the indole (B1671886) ring. This geometric isomerism is readily confirmed using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, particularly by analyzing the coupling constants of the vinyl protons. The large coupling constant (typically >12 Hz) between the two vinyl protons is characteristic of a trans or (E) configuration.

Nuclear Overhauser Effect (NOE) experiments provide further definitive evidence for the (E)-isomer. Irradiation of the indole C2-H proton would be expected to show an NOE enhancement to the adjacent vinyl proton, confirming their spatial proximity in the (E) conformation. In contrast, the (Z)-isomer would exhibit a different set of NOE correlations. Studies on analogous 2-(2'-nitrovinyl)indoles have successfully utilized ¹H NMR and NOE experiments to confirm the exclusive formation of the (E)-isomer. researchgate.net

| Proton | Projected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (NH) | ~8.1-8.3 | br s | - |

| H2 | ~7.5-7.7 | s | - |

| H4 | ~7.6-7.8 | dd | ~8.5, 5.5 |

| H5 | ~6.9-7.1 | td | ~9.0, 2.5 |

| H7 | ~7.3-7.5 | dd | ~9.5, 2.5 |

| Vinyl Hα | ~7.8-8.0 | d | ~13.5 |

| Vinyl Hβ | ~8.2-8.4 | d | ~13.5 |

This table represents projected data based on analogous compounds and general principles of NMR spectroscopy.

Computational Chemistry Approaches for Structural and Electronic Properties

Computational chemistry provides powerful tools to investigate the structural and electronic properties of this compound at a molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. For indole derivatives, DFT calculations, often employing the B3LYP functional, have been successfully used to determine heats of formation and analyze molecular orbitals. niscpr.res.in Such calculations for this compound would allow for the determination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for understanding the compound's chemical reactivity and electronic transitions. The electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the compound a good electron acceptor.

The conformational flexibility of this compound primarily revolves around the rotation of the nitrovinyl group relative to the indole ring. While the indole ring itself is planar, the vinyl group may be slightly twisted out of this plane. X-ray crystallography studies of similar compounds, such as (E)-2-methyl-3-(2-methyl-2-nitrovinyl)-1H-indole, have shown that the vinyl group can be out of the indole plane by a dihedral angle of around 33-41 degrees. nih.gov Molecular modeling and conformational analysis can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. These calculations are crucial for understanding how the molecule's shape influences its interactions with other molecules.

The nitrovinyl group in this compound is a key functional group that dictates its reactivity. It can participate in a variety of chemical transformations, most notably Michael additions, where nucleophiles attack the β-carbon of the vinyl group. researchgate.netosi.lv Computational studies can be employed to calculate the mechanistic pathways of such reactions. For instance, DFT calculations can model the transition states and intermediates involved in the Michael addition of a nucleophile, providing activation energies and reaction coordinates. rsc.org Furthermore, the compound can potentially undergo cycloaddition reactions. Computational studies on [3+2] cycloaddition reactions of nitro-substituted compounds have provided insights into the molecular mechanisms of such transformations. nih.govmdpi.com These calculations are instrumental in predicting reaction outcomes and understanding the underlying electronic factors that govern the reactivity of the compound. nih.gov

V. Synthetic Utility and Derivatization Potential of E 6 Fluoro 3 2 Nitrovinyl 1h Indole

Versatility as a Key Synthetic Building Block for Complex Organic Molecules

The utility of (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole as a synthetic building block stems from the distinct reactivity of its constituent parts: the indole (B1671886) ring and the conjugated nitrovinyl side chain. Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular structures. The indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. researchgate.netindole-building-block.com The fluorine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of the final products.

The nitrovinyl group is a particularly powerful functional handle. It is a potent Michael acceptor, making it susceptible to conjugate addition reactions with a wide range of nucleophiles. Furthermore, the nitro group can be reduced to an amine or transformed into other functional groups, providing a gateway to diverse chemical space. frontiersin.org This dual reactivity allows for the stepwise and controlled construction of intricate organic molecules. Researchers leverage this compound to introduce the fluorinated indole moiety into larger structures and to build upon the nitrovinyl side chain to create complex substituents. nih.gov

Precursor for Diverse Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of FDA-approved drugs and biologically active compounds. nih.govresearchgate.netresearchgate.net this compound serves as an excellent precursor for the synthesis of various heterocyclic systems. The reactivity of the nitrovinyl group is central to these transformations.

For instance, the conjugated system can participate in cycloaddition reactions. The reduction of the nitro group, often followed by intramolecular cyclization, can lead to the formation of new rings fused to the indole core or attached to the side chain. This strategy is employed to construct polycyclic indole alkaloids and other complex heterocyclic frameworks. The transformation of the nitrovinyl group into a primary amine, followed by reactions with bifunctional electrophiles, can generate a variety of five- or six-membered heterocyclic rings, such as pyrazoles or pyrimidines, attached to the indole-3-position. nih.gov This versatility makes the starting compound a strategic intermediate for generating libraries of novel heterocyclic compounds for drug discovery screening.

Strategic Intermediate for Accessing Functionalized Tryptamine (B22526) Analogs

Tryptamines are a class of indole-based compounds with a wide range of biological activities, and they are precursors to many complex indole alkaloids. researchgate.netmdpi.com this compound is a direct and efficient precursor to 6-fluorotryptamine (B1299898) and its derivatives. The synthesis involves the reduction of the nitrovinyl group to the corresponding aminoethyl side chain.

A common method for this transformation is the reduction of the carbon-carbon double bond and the nitro group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to undesired side reactions, such as dehalogenation. tci-thaijo.org Milder and more selective methods have been developed. For example, a two-step process involving the reduction of the double bond with sodium borohydride (B1222165) (NaBH₄), followed by the reduction of the nitro group using a combination of NaBH₄ and a catalyst like nickel(II) acetate (B1210297) (Ni(OAc)₂), provides a high-yield route to the desired tryptamine. tci-thaijo.org This process is a key step in the synthesis of various functionalized tryptamine analogs, which are valuable in neuroscience research and as building blocks for more complex pharmaceuticals. nih.gov

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| This compound | 1. NaBH₄ 2. NaBH₄, Ni(OAc)₂·4H₂O | 6-Fluorotryptamine | Reduction of nitrovinyl to aminoethyl |

Application in the Construction of Advanced Medicinal Chemistry Scaffolds and Natural Product Mimics

The derivatives of this compound are of significant interest in medicinal chemistry. ontosight.ai The introduction of a fluorine atom into a drug candidate can enhance its metabolic stability, membrane permeability, and binding affinity to its biological target. The 6-fluorotryptamine derived from this precursor can be incorporated into more complex structures to create advanced medicinal chemistry scaffolds.

Vi. Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry principles is guiding the future of indole (B1671886) synthesis. wjpps.com Traditional methods for creating functionalized indoles often rely on harsh reaction conditions and hazardous reagents. researchgate.net Consequently, a primary research goal is the development of more sustainable and environmentally friendly methods to produce (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole and its analogs.

Future synthetic strategies are expected to prioritize the following:

Use of Greener Solvents: A significant shift is underway from conventional hydrocarbon solvents to more benign alternatives, with water being an ideal medium. uniurb.it Research into aqueous catalyst systems, such as Cu/Fe co-catalyst systems that operate in water, demonstrates the potential for cleaner reactions. uniurb.it

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation and ultrasound assistance is a key area of development. These techniques can often reduce reaction times and energy consumption compared to conventional heating. wjpps.commdpi.com

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are being explored for indole synthesis. researchgate.net This approach improves atom economy and minimizes waste by reducing the number of synthetic steps and purification procedures. researchgate.net

Recyclable Catalysts: The development of robust, recyclable catalyst systems is crucial for sustainable chemistry. uniurb.it Heterogeneous catalysts and ionic liquid-supported catalysts are emerging as viable options that simplify product isolation and allow for catalyst reuse over multiple cycles. uniurb.itmdpi.com

An example of a greener approach involves the chemoselective transformation using a recyclable Cu/Fe co-catalyst system in water, which can be reused multiple times while maintaining high catalytic activity. uniurb.it Such methodologies represent a significant step toward the large-scale, environmentally responsible production of complex indole derivatives.

| Parameter | Conventional Approach | Emerging Green Approach | Reference |

|---|---|---|---|

| Solvent | Halogenated hydrocarbons, organic solvents | Water, ionic liquids, supercritical fluids | researchgate.netuniurb.itmdpi.com |

| Catalyst | Homogeneous, often precious metals, non-recyclable | Recyclable Cu/Fe systems, heterogeneous catalysts | uniurb.it |

| Reaction Type | Multi-step syntheses (e.g., Fischer indole synthesis) | One-pot multicomponent reactions (MCRs) | researchgate.net |

| Energy Source | Conventional reflux/heating | Microwave irradiation, ultrasound | wjpps.commdpi.com |

| Byproducts | Often hazardous, significant waste generation | Reduced waste, easier product isolation | researchgate.netuniurb.it |

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

The nitrovinyl group of this compound is a highly versatile functional handle, making the compound an excellent starting point for derivatization. Future research will undoubtedly focus on leveraging this reactivity to access novel chemical space. The exploration of advanced catalytic systems is central to this effort, enabling complex molecular architectures to be built upon the core indole scaffold.

Key areas of exploration include:

Transition Metal Catalysis: Gold (Au), Palladium (Pd), and Copper (Cu) catalysts are at the forefront of developing new reactions for indole functionalization. researchgate.netunimi.it Gold catalysis, for instance, has been successfully used in cycloaddition reactions of vinylindoles to create complex polycyclic systems. unimi.it Copper-mediated fluorination is another area of interest for creating fluorinated heterocycles. nih.gov

Cycloaddition Reactions: The nitrovinyl moiety is an excellent participant in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. unimi.itresearchgate.net These reactions allow for the rapid construction of five- and six-membered rings, respectively, fused to the indole core. Research into intramolecular Diels-Alder reactions of related systems provides a pathway to complex fused polycycles like 6-azaindoles. researchgate.net

Cascade and Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially (cascade or tandem reactions) is a highly efficient strategy. researchgate.net For example, a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization can generate polycyclic indoles in a single pot. researchgate.net

The development of these pathways will allow chemists to systematically modify the electronic and steric properties of the parent molecule, leading to derivatives with fine-tuned characteristics for various applications.

| Catalyst Type | Reaction Example | Potential Application for Derivatization | Reference |

|---|---|---|---|

| Gold (Au) Catalysis | [4+2] Cycloaddition of 2-vinylindoles | Construction of carbazole (B46965) and other polycyclic frameworks. | unimi.it |

| Copper (Cu) Catalysis | Copper-mediated nucleophilic 18F-fluorination | Synthesis of radiolabeled PET tracers. | nih.gov |

| Palladium (Pd) Catalysis | Sonogashira coupling / intramolecular cyclization | One-pot synthesis of polycyclic azaindoles. | researchgate.net |

| Dual Cu/Fe System | Intramolecular C-H bond amination | Sustainable synthesis of fused N-heterocycles like pyrrolo[2,3-b]indoles. | uniurb.it |

Integration of Advanced Computational Design in Reaction Discovery and Optimization

The use of in silico or computational methods is becoming an indispensable part of modern chemical research. nih.gov For a molecule like this compound, computational chemistry offers powerful tools to predict reactivity, elucidate reaction mechanisms, and optimize synthetic conditions, thereby accelerating the discovery process. nih.gov

Future research will increasingly integrate computational approaches such as:

Density Functional Theory (DFT): DFT calculations are used to explore reaction pathways, determine the structures of transition states, and understand the regioselectivity and stereoselectivity of reactions. researchgate.net For instance, DFT studies on the [3+2] cycloaddition between nitroalkenes and other molecules can predict which isomers will be favored, saving significant experimental effort. researchgate.netresearchgate.net

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict how derivatives of the parent compound might bind to a biological target, such as a protein kinase. nih.govnih.gov This allows for the rational design of molecules with potentially higher potency and selectivity.

Pharmacokinetic Modeling (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov By screening virtual compounds, researchers can prioritize the synthesis of molecules with more favorable drug-like properties.

By combining computational simulations with empirical experiments, researchers can move from a trial-and-error approach to a more rational, hypothesis-driven strategy for discovering and optimizing reactions involving this compound. nih.gov

| Computational Method | Primary Application | Example of Insight Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and selectivity studies | Predicting the favored products in [3+2] cycloaddition reactions involving nitroalkenes. | researchgate.netresearchgate.net |

| Molecular Docking | Virtual screening and binding mode analysis | Investigating the binding interactions of indole derivatives within the active sites of protein kinases like EGFR and VEGFR-2. | nih.gov |

| ADMET Analysis | Prediction of pharmacokinetic properties | Assessing if a virtual compound adheres to Lipinski's rule of five for drug-likeness. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity | Identifying key structural features associated with the potency of a series of inhibitors. | nih.gov |

Expansion of Derivative Libraries for Chemical Biology Tool Development

The indole skeleton is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov The this compound molecule serves as an ideal starting point for generating focused libraries of compounds for biological screening. The expansion of these derivative libraries is a critical future direction for developing novel chemical biology tools and therapeutic leads.

The strategic development of these libraries will likely target:

Kinase Inhibitors: The indole scaffold is a core component of many kinase inhibitors used in oncology. nih.gov By systematically modifying the substituents on the this compound core, researchers can generate libraries to screen against panels of kinases (e.g., EGFR, BRAF, VEGFR-2) to discover new antiproliferative agents. nih.gov

PET Imaging Agents: The incorporation of a fluorine atom makes the scaffold suitable for developing radiolabeled Positron Emission Tomography (PET) tracers. nih.gov Derivatives could be designed to target specific enzymes or receptors in the body, allowing for non-invasive imaging of disease processes. For example, 6-fluoroindole (B127801) derivatives have been investigated as potential PET tracers for the enzyme tryptophan 2,3-dioxygenase (TDO), which is implicated in cancer. nih.gov

Modulators of Other Biological Targets: The versatility of the indole core means that derivative libraries can be screened against a wide array of other biological targets, including G-protein coupled receptors, ion channels, and enzymes involved in various diseases. nih.gov

The creation of these libraries, coupled with high-throughput screening, represents a powerful engine for discovering new biological functions and potential therapeutic applications for compounds derived from this compound.

| Application Area | Target Class Example | Rationale / Key Structural Feature | Reference |

|---|---|---|---|

| Anticancer Agents | Protein Kinases (EGFR, BRAF, VEGFR-2) | Indole is a known kinase-binding scaffold; fluorine can enhance binding affinity. | nih.gov |

| PET Imaging | Enzymes (e.g., TDO, IDO) | The 6-fluoro position is suitable for introducing the 18F radioisotope. | nih.gov |

| Metabolic Disease | Peroxisome proliferator-activated receptor gamma (PPARγ) | Indole derivatives have been identified as potent and selective PPARγ modulators. | nih.gov |

| Antimicrobial Agents | Bacterial/Fungal Enzymes | The nitrovinyl group is a known pharmacophore in some antimicrobial compounds. | researchgate.net |

Q & A

Q. What are the standard synthetic routes for (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole?

A common method involves condensation of 6-fluoroindole-3-carboxaldehyde with nitromethane in the presence of ammonium acetate (NHOAc) under reflux conditions. For example, 5-fluoroindole-3-carboxaldehyde (13.49 mmol) reacts with NHOAc in nitromethane at reflux for 1 hour. The product is isolated via solvent evaporation and vacuum filtration, yielding the (E)-isomer due to the thermodynamic stability of the trans configuration . Purification typically employs washing with water to remove unreacted reagents.

Q. How is the purity and structure of this compound validated experimentally?

Characterization relies on multinuclear NMR (e.g., H, C, and F NMR) to confirm regiochemistry and fluorine substitution. High-resolution mass spectrometry (FAB-HRMS) provides molecular weight validation, while thin-layer chromatography (TLC) monitors reaction progress. For example, F NMR is critical for distinguishing fluorine substitution at the 6-position versus other positions .

Q. What are the recommended storage conditions and solubility profiles for this compound?

The compound is hygroscopic and should be stored at 2–8°C in airtight containers. It is soluble in dimethyl sulfoxide (DMSO) at concentrations ≥10 mg/mL, making DMSO a preferred solvent for biological assays. Aqueous solubility is limited, necessitating stock solutions in polar aprotic solvents .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-III elucidate the structural dynamics of this compound?

Single-crystal X-ray diffraction (SCXRD) refined using SHELX software (e.g., SHELXL) can resolve the (E)-configuration and nitrovinyl geometry. Hydrogen-bonding patterns, critical for supramolecular assembly, are analyzed using graph-set theory (e.g., Etter’s rules) via ORTEP-III. For example, intermolecular N–H···O interactions between the indole NH and nitro group can stabilize crystal packing .

Q. What statistical approaches are used to resolve contradictions in bioactivity data across studies?

Discrepancies in IC values or mechanism-of-action claims require rigorous statistical validation. GraphPad Prism is employed for ANOVA followed by post-hoc tests (e.g., Bonferroni’s correction) to assess significance. For instance, conflicting reports on TDO (tryptophan 2,3-dioxygenase) inhibition by analogs like 680C91 can be re-evaluated by controlling variables like cell line specificity or assay conditions .

Q. How does the nitrovinyl group influence the compound’s interaction with biological targets?

The electron-withdrawing nitro group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Computational docking studies paired with mutagenesis (e.g., replacing Cys with Ser in TDO) can validate this mechanism. The (E)-configuration optimizes spatial alignment with target pockets, as seen in analogs like 680C91 .

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalyzed Michael additions) can enforce stereocontrol. For example, LiAlH reduction of nitrovinyl intermediates (as in tryptamine synthesis) requires careful quenching with Rochelle’s salt to prevent racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.